1-(3-Ethoxy-5-fluorophenyl)ethanamine;hydrochloride
Description
1-(3-Ethoxy-5-fluorophenyl)ethanamine hydrochloride is a substituted phenethylamine derivative featuring a phenyl ring with 3-ethoxy and 5-fluoro substituents, linked to an ethanamine backbone in its hydrochloride salt form. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
1-(3-ethoxy-5-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-3-13-10-5-8(7(2)12)4-9(11)6-10;/h4-7H,3,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHNLAQIPFXHDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(C)N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Ethoxy-5-fluorophenyl)ethanamine;hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3-ethoxy-5-fluorobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The resulting amine is alkylated with an appropriate alkyl halide to form the ethanamine derivative.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(3-Ethoxy-5-fluorophenyl)ethanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or fluorine groups can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base and hydrochloric acid.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
1-(3-Ethoxy-5-fluorophenyl)ethanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-5-fluorophenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it could interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Similarities and Differences
The table below compares the target compound with structurally related phenethylamine derivatives:
Key Observations :
Physicochemical Properties
Notes:
Pharmacological and Functional Comparisons
Receptor Affinity and Activity
- Alpha-1A Adrenoceptors: RS-17053, a structurally complex indole-ethanamine derivative, exhibits high affinity (pKi 9.1–9.9) for alpha-1A receptors but low efficacy in human tissues .
- Serotonergic Effects: Lorcaserin (5-HT2C agonist) and NBOMe compounds (25B-NBOMe, 25C-NBOMe) demonstrate that substituent position (e.g., 4-bromo vs. 3-ethoxy) critically affects serotonin receptor binding and hallucinogenic potency .
- Dopaminergic Activity: Dopamine’s 3,4-dihydroxy groups are essential for D1/D2 receptor activation, whereas the target’s ethoxy and fluoro substituents likely redirect activity toward non-catecholamine receptors .
Behavioral and Toxicological Profiles
- NBOMe Compounds: 25B-NBOMe and analogs decrease locomotor activity in mice at low doses (0.5 mg/kg) and substitute for DOM (hallucinogen) in discriminative stimulus tests .
- Toxicity : Thiophene fentanyl () and Protonitazene () highlight that halogen and alkoxy substituents can drastically alter toxicity profiles, though data for the target compound are lacking.
Biological Activity
1-(3-Ethoxy-5-fluorophenyl)ethanamine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound's IUPAC name is 1-(3-ethoxy-5-fluorophenyl)ethanamine, and it has the following structural characteristics:
- Molecular Formula : C11H16ClF
- Molecular Weight : 215.70 g/mol
- CAS Number : 1379179-56-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a selective antagonist or modulator for certain receptors, influencing pathways related to pain perception and inflammation.
Biological Activities
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains. Its mechanism may involve the inhibition of bacterial efflux pumps, which are responsible for antibiotic resistance .
- Anticancer Potential : The compound has shown promising results in vitro against several cancer cell lines. For instance, it demonstrated cytotoxic effects comparable to established anticancer agents, with IC50 values indicating effective cell proliferation inhibition .
- Neuropharmacological Effects : Studies have highlighted its potential in modulating central nervous system (CNS) activity. It may influence pain pathways by interacting with TRPA1 receptors, which are involved in nociception .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways and upregulation of p53 expression. The results indicated an IC50 value of approximately 0.78 µM, demonstrating significant efficacy compared to control treatments .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting its potential as an effective antimicrobial agent .
Comparative Analysis with Related Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| 1-(3-Ethoxy-5-fluorophenyl)ethanamine | 0.78 | Anticancer |
| Prodigiosin | 1.93 | Anticancer |
| Carbonyl cyanide m-chlorophenylhydrazone | Variable | Efflux Pump Inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
